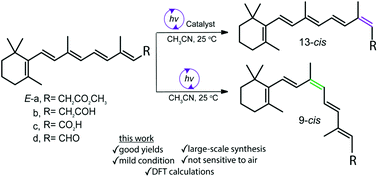Z-isomerization of retinoids through combination of monochromatic photoisomerization and metal catalysis†
Organic & Biomolecular Chemistry Pub Date: 2019-08-14 DOI: 10.1039/C9OB01645G
Abstract
Catalytic Z-isomerization of retinoids to their thermodynamically less stable Z-isomer remains a challenge. In this report, we present a photochemical approach for the catalytic Z-isomerization of retinoids using monochromatic wavelength UV irradiation treatment. We have developed a straightforward approach for the synthesis of Z-retinoids in high yield, overcoming common obstacles normally associated with their synthesis. Calculations based on density functional theory (DFT) have allowed us to correlate the experimentally observed Z-isomer distribution of retinoids with the energies of chemically important intermediates, which include ground- and excited-state potential energy surfaces. We also demonstrate the application of the current method by synthesizing gram-scale quantities of 9-cis-retinyl acetate 9Z-a. Operational simplicity and gram-scale ability make this chemistry a very practical solution to the problem of Z-isomer retinoid synthesis.

Recommended Literature
- [1] Magnetic Bi25FeO40-graphene catalyst and its high visible-light photocatalytic performance†
- [2] MOF-derived multicomponent Fe2P–Co2P–Ni2P hollow architectures for efficient hydrogen evolution†
- [3] The high antioxidative power of quercetin (aglycone flavonoid) and its glycone (rutin) avert high cholesterol diet induced hepatotoxicity and inflammation in Swiss albino mice
- [4] Chemically functionalized 3D graphene hydrogel for high performance gas sensing†
- [5] Influence of low-voltage discharge energy on the morphology of carbon nanostructures in induced benzene transformation
- [6] A theoretical study of luminescent vapochromic compounds including an AuCu2(NHC)2 core†
- [7] Synthesis of (±)-atractylon
- [8] Gas-phase reaction of CeVO5+ cluster ions with C2H4: the reactivity of cluster bonded peroxides†
- [9] Tuning conformation and properties of peptidomimetic backbones through dual N/Cα-substitution†
- [10] Fluorogenic NIR-probes based on 1,2,4,5-tetrazine substituted BF2-azadipyrromethenes†










